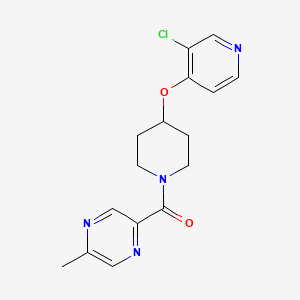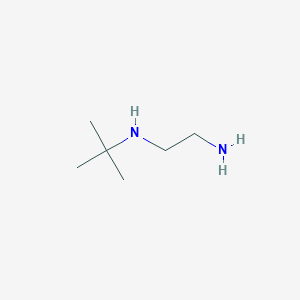![molecular formula C13H14F3N3O2S B2496737 5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 477850-72-9](/img/structure/B2496737.png)
5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex triazole derivatives often involves multistep reactions, including cyclization, substitution, and functional group transformations. A related process described the synthesis of triazole-thione derivatives through reactions involving amino-triazole precursors and aldehydes, suggesting potential synthetic routes for similar compounds through the manipulation of functional groups and the formation of heterocyclic structures (Xu et al., 2006).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized by X-ray crystallography, revealing details about molecular conformations, dihedral angles, and supramolecular interactions. For instance, studies on similar compounds have detailed the arrangement of triazole rings, substituent effects, and hydrogen bonding patterns within crystal lattices, which contribute to understanding the three-dimensional conformation and stabilization mechanisms of these molecules (R. Askerov et al., 2019).
Chemical Reactions and Properties
Triazole compounds exhibit a range of chemical behaviors, including tautomerism, nucleophilic substitution, and the formation of complexes with metals. The presence of functional groups like sulfides and trifluoromethyl groups further influences their reactivity and interactions with other molecules. For example, the synthesis and reactivity of compounds containing trifluoromethyl and triazole functionalities have been explored, highlighting routes to diverse heterocyclic structures (H. F. Zohdi, 1998).
科学的研究の応用
Triazole Derivatives in Drug Development
Triazoles are crucial in the pharmaceutical industry for developing new drugs with a wide range of biological activities. The structural variation in triazole compounds allows for the creation of new drugs targeting various diseases. These compounds have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The synthesis and biological evaluation of triazole derivatives are ongoing, aiming to find new prototypes for emerging diseases and bacteria that exhibit increased resistance. The preparation of these derivatives is moving towards more efficient, green, and sustainable methods (Ferreira et al., 2013).
Applications in Material Science
Triazole derivatives have been identified as potential materials for organic light-emitting diodes (OLEDs) due to their promising electronic and luminescent properties. The structural modification of triazole-based compounds can lead to materials that emit light across a broad spectrum, including the near-infrared region, making them suitable for various optoelectronic applications. Research is focused on developing 'metal-free' infrared emitters and improving the performance of OLED devices using triazole derivatives (Squeo & Pasini, 2020).
Antioxidant Properties
The antioxidant capacity of triazole derivatives has been examined, with some compounds showing significant antioxidant and antiradical activities. These properties are critical for developing therapeutic agents that can mitigate oxidative stress-related diseases. Research into the chemical transformations and pharmacological activities of triazole derivatives continues to uncover new possibilities for their application in health sciences (Kaplaushenko, 2019).
Safety and Hazards
将来の方向性
The future research directions for this compound could include exploring its reactivity, studying its interactions with biological targets, and optimizing its synthesis. Trifluoromethylated compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group .
特性
IUPAC Name |
3-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2S/c1-20-11(21-2)7-10-17-18-12(22)19(10)9-5-3-4-8(6-9)13(14,15)16/h3-6,11H,7H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWRFFUPZVWOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NNC(=S)N1C2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)

![3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496656.png)
![2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2496657.png)
![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(4-methylcyclohexyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496659.png)
![1,4-Bis[(2,4,6-trimethylphenyl)sulfonyl]piperazine](/img/structure/B2496661.png)






![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2496676.png)
